(5-Cyano-4-methylpyridin-3-yl)boronic acid
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Overview
Description
(5-Cyano-4-methylpyridin-3-yl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which also contains a cyano and a methyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyano-4-methylpyridin-3-yl)boronic acid typically involves the reaction of 5-cyano-4-methylpyridine with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 5-cyano-4-methylpyridine using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic acid derivative .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Cyano-4-methylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The cyano and methyl groups on the pyridine ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation of the boronic acid group.
Scientific Research Applications
Chemistry
(5-Cyano-4-methylpyridin-3-yl)boronic acid is widely used in organic synthesis for the formation of complex molecules. Its ability to participate in Suzuki-Miyaura coupling makes it a valuable reagent for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals .
Biology and Medicine
In biological research, this compound is used as a building block for the synthesis of bioactive molecules.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties make it suitable for use in sensors and other analytical devices .
Mechanism of Action
The mechanism of action of (5-Cyano-4-methylpyridin-3-yl)boronic acid is primarily based on its ability to form stable complexes with various metal catalysts. In Suzuki-Miyaura coupling, the boronic acid group interacts with the palladium catalyst, facilitating the transfer of the organic group to the palladium center. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in organic synthesis.
4-Methylphenylboronic Acid: Similar structure but lacks the cyano group.
3-Cyanopyridine-5-boronic Acid: Similar structure but different substitution pattern on the pyridine ring.
Uniqueness
(5-Cyano-4-methylpyridin-3-yl)boronic acid is unique due to the presence of both cyano and methyl groups on the pyridine ring. This combination of functional groups provides distinct reactivity and selectivity in chemical reactions, making it a versatile reagent in various applications .
Properties
Molecular Formula |
C7H7BN2O2 |
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Molecular Weight |
161.96 g/mol |
IUPAC Name |
(5-cyano-4-methylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C7H7BN2O2/c1-5-6(2-9)3-10-4-7(5)8(11)12/h3-4,11-12H,1H3 |
InChI Key |
GMESYROAFDUMJY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=CC(=C1C)C#N)(O)O |
Origin of Product |
United States |
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